Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
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Overview
Description
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O4. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride can be synthesized through a multi-step process. One common method involves the protection of the amino group of 2-amino-4-butanoic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic or basic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrochloric Acid: Used for the conversion to the hydrochloride salt and for Boc deprotection.
Methanol: Used in the esterification step.
Base (e.g., Sodium Hydroxide): Used in hydrolysis reactions.
Major Products
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Scientific Research Applications
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butoxycarbonyl)amino)butanoate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to its specific structure, which includes both an amino and ester functional group protected by a Boc group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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